molecular formula C15H8F4N2O B2871155 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-59-4

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No. B2871155
CAS RN: 338773-59-4
M. Wt: 308.236
InChI Key: RDWDCHUAQXDTJC-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline” is a chemical compound. Based on its name, it contains a quinoxaline core, which is a type of heterocyclic compound . It also has a fluorophenoxy group and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis and optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives highlights the compounds' fluorescence characteristics and aggregation-induced emission, which could be leveraged in material science for developing new fluorescent materials (Rajalakshmi & Palanisami, 2020). The synthesis of these compounds involves various analytical and spectroscopic techniques, emphasizing the role of the trifluoromethyl group in affecting their optical properties.

  • Another research explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, detailing a broad range of derivatives obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This work underlines the versatility of these compounds in chemical synthesis, opening avenues for further functionalization and application in various fields (Didenko et al., 2015).

Applications in Material Science

  • The development of phenylquinoxaline oligomers incorporating pendant electron-donating and electron-withdrawing groups was investigated, revealing insights into their solubility, amorphous nature, and thermal properties. Such characteristics are crucial for applications in high-performance polymers and coatings, where stability and processability are key (Baek & Harris, 2005).

  • Research on poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers has shown the potential for creating high molecular weight polymers with significant intrinsic viscosities and thermal stability. These findings have implications for the development of new polymeric materials with enhanced performance characteristics (Klein, Modarelli & Harris, 2001).

Biochemical and Fluorophore Applications

  • The synthesis and structural characterization of novel quinoxalinylium derivatives for potential use as drugs or fluorophores were documented. This research underscores the versatility of quinoxaline derivatives in medicinal chemistry and materials science, particularly in the development of new fluorescent materials for biological applications (Koner & Ray, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific data, it’s hard to provide information on this .

Safety and Hazards

Without specific data, it’s hard to provide information on the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Without specific data, it’s hard to provide detailed information on this .

properties

IUPAC Name

2-(4-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWDCHUAQXDTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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